![molecular formula C20H33ClO3 B13769025 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene CAS No. 66028-01-1](/img/structure/B13769025.png)
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a benzene ring substituted with an octyl group and a chain of three ethoxy groups, one of which is chlorinated. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves multiple steps:
Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: This intermediate is prepared by reacting ethanol with 2-chloroethanol to form 2-chloroethoxyethanol, which is then further reacted with ethanol to produce 2-[2-(2-chloroethoxy)ethoxy]ethanol.
Formation of the Final Compound: The intermediate 2-[2-(2-Chloroethoxy)ethoxy]ethanol is then reacted with 4-octylbenzene under specific conditions to form the final product.
化学反応の分析
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ethoxy chains.
科学的研究の応用
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene has several scientific research applications:
作用機序
The mechanism of action of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy chains and the octyl group contribute to its hydrophobic and hydrophilic properties, allowing it to interact with various biological membranes and proteins .
類似化合物との比較
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene can be compared with similar compounds such as:
Diethylene Glycol Bis (2-Chloroethyl) Ether: This compound has similar ethoxy chains but lacks the octyl group, making it less hydrophobic.
Triethylene Glycol Monochlorohydrin: This compound has a similar structure but with fewer ethoxy groups, affecting its solubility and reactivity.
1,2-Bis(2-chloroethoxy)ethane: This compound has two chloroethoxy groups but lacks the benzene ring and octyl group, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
特性
CAS番号 |
66028-01-1 |
|---|---|
分子式 |
C20H33ClO3 |
分子量 |
356.9 g/mol |
IUPAC名 |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-octylbenzene |
InChI |
InChI=1S/C20H33ClO3/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12H,2-8,13-18H2,1H3 |
InChIキー |
FKZRSAZGVZJHSV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


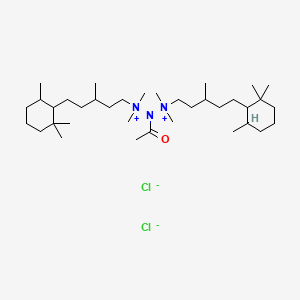
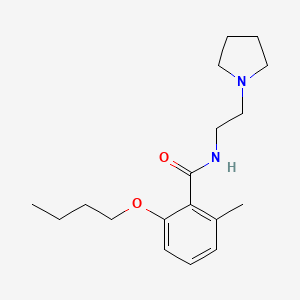
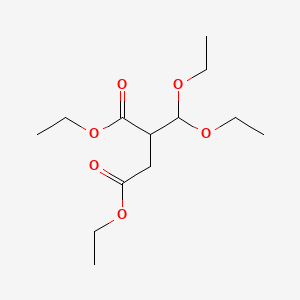
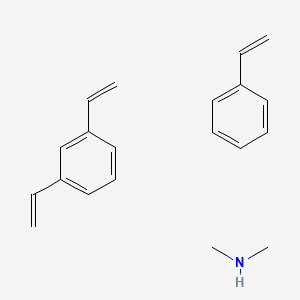
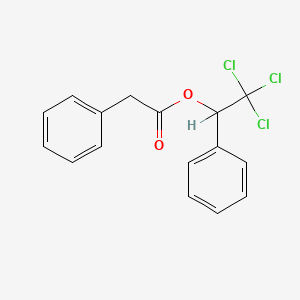


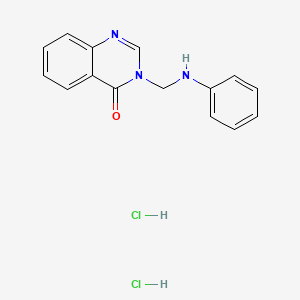
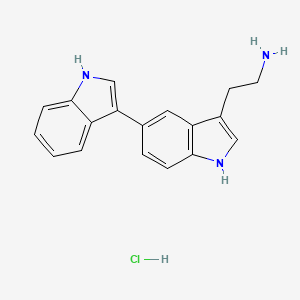
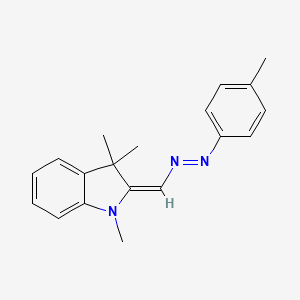
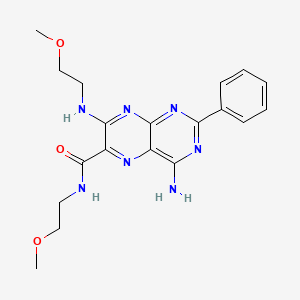

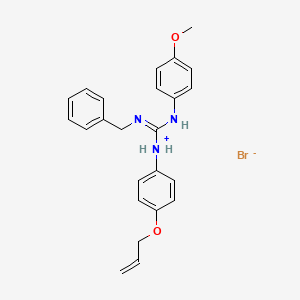
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
